

# Preliminary Toxicity Assessment of Rengynic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Rengynic acid*

Cat. No.: *B592748*

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Disclaimer: This document provides a preliminary toxicity assessment of **Rengynic acid** based on available scientific literature. Direct toxicological data for **Rengynic acid** is limited. Therefore, this assessment relies heavily on surrogate data from its source, the plant *Forsythia suspensa*, and its other major chemical constituents, forsythiaside A and phillyrin. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety evaluation. Further targeted toxicological studies on isolated **Rengynic acid** are warranted.

## Introduction

**Rengynic acid** is a naturally occurring compound that can be isolated from the seeds of *Forsythia suspensa*<sup>[1]</sup>, a plant widely used in traditional medicine. While research has explored the potential antiviral effects of **Rengynic acid**, a comprehensive toxicological profile is not yet available. This technical guide aims to provide a preliminary toxicity assessment by summarizing the available data on *Forsythia suspensa* extracts and its major bioactive components, forsythiaside A and phillyrin. The assessment covers acute and sub-chronic toxicity, in vitro cytotoxicity, and genotoxicity.

## Chemical and Physical Information

Compound	Molecular Formula	Molar Mass	Chemical Structure
Rengynic acid	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	174.19 g/mol	[Structure not available in search results]
Forsythiaside A	C <sub>29</sub> H <sub>36</sub> O <sub>15</sub>	624.59 g/mol	[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[2]
Phillyrin	C <sub>27</sub> H <sub>34</sub> O <sub>11</sub>	534.55 g/mol	4-[(1S,3aR,4R,6aR)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H, 3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl b-D-glucopyranoside[3]

## In Vivo Toxicity Data

The in vivo toxicity of **Rengynic acid** has not been directly studied. However, studies on extracts of *Forsythia suspensa* and its major constituents provide valuable insights into its potential toxicity profile.

Test Substance	Species	Route	LD50/MTD	Observations	Reference
Forsythia suspensa leaves tea (FSLT)	Mice	Oral	> 15 g/kg bw	No mortality or obvious poisoning symptoms observed over 14 days.	<a href="#">[4]</a>
Forsythia suspensa leaves aqueous extract	Rats	Oral	> 60 g/kg bw	No obvious poisoning symptoms.	<a href="#">[4]</a>
Forsythia viridissima fruits aqueous extract (EFVF)	Rats	Oral	> 5 g/kg bw	No significant mortality or body weight changes over 14 days.	<a href="#">[5]</a>
Phillyrin	NIH Mice	Oral	> 18.1 g/kg bw	No mortality or clinically relevant adverse effects observed after 14 days.	<a href="#">[6]</a> <a href="#">[7]</a>
Forsythiaside A	Mice	Not Specified	IC50 = 1.98 g/kg	Caused acute toxicity.	<a href="#">[6]</a>

Test Substance	Species	Dosing Regimen	NOAEL	Observations	Reference
Forsythia suspensa leaves tea (FSLT)	Wistar Rats	1, 3, and 10 g/kg/day for 90 days	> 10 g/kg/day	No abnormal or dead rats found. No significant differences in body weight, food consumption, hematology, serum biochemistry, or organ/body weight ratio.	[4]
Phillyrin	SD Rats	540, 1620, and 6480 mg/kg/day for 30 days	> 6480 mg/kg/day	No mortality or significant toxicological effects observed.	[6][7]

## In Vitro Cytotoxicity Data

Test Substance	Cell Line	Assay	IC50 / Cytotoxic Concentration	Observations	Reference
Forsythia suspensa extract (FSE)	A549 (human lung cancer)	MTT	10 - 150 µg/mL	Inhibited cell growth in a concentration - and time-dependent manner.	<a href="#">[8]</a>
Forsythia suspensa root ethanolic extract (FSEER)	TE-13 (esophageal carcinoma)	Not specified	0.58 mg/mL	Showed more marked inhibitory effect compared to leaf and fruit extracts.	<a href="#">[9]</a>
Forsythia suspensa fruit hexane fraction (FFH)	PC-3 (prostate cancer)	MTT	> 50 µg/mL	Significantly reduced cell viability.	<a href="#">[10]</a>
Forsythiaside A	PK-15, Mark-145, CHK cells	Not specified	0.138, 0.087, and 0.384 mg/mL, respectively	Displayed cytotoxicity.	<a href="#">[6]</a>
Phillyrin (KD-1)	Vero E6	MTT	1959 µg/mL (TC50)	Evaluated for cytotoxicity in the context of antiviral activity.	<a href="#">[11]</a>
Phillyrin (KD-1)	Huh-7	MTT	1034 µg/mL (TC50)	Evaluated for cytotoxicity in the context of	<a href="#">[11]</a>

antiviral  
activity.

No effect on  
cell viability at  
concentration [12]  
s up to 100  
µg/mL.

Phillyrin

PC12

MTT

> 100 µg/mL

## Genotoxicity Assessment

An aqueous extract of Forsythia suspensa leaves (FSLAE), which contains **Rengynic acid**, forsythiaside A, and phillyrin, has been evaluated for its mutagenic and teratogenic potential.

The bacterial reverse mutation assay (Ames test) conducted on FSLAE showed no mutagenic activity in Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, both with and without metabolic activation (S9 mix), at concentrations up to 5000 µg/plate [13][14]. An aqueous extract of Forsythia viridissima fruits also showed no evidence of genotoxicity in the Ames test at up to 5000 µg/plate [5].

In an in vivo micronucleus test, oral administration of FSLAE to mice at doses up to 10.00 g/kg body weight did not induce an increase in micronucleated polychromatic erythrocytes in bone marrow[13][14]. Similarly, an aqueous extract of Forsythia viridissima fruits did not show genotoxicity in the in vivo micronucleus test at doses up to 5000 mg/kg[5].

An in vitro chromosomal aberration test on Chinese hamster lung (CHL/IU) cells with an aqueous extract of Forsythia viridissima fruits at concentrations of 1100-2500 µg/mL showed no evidence of clastogenicity[5].

No significant increase in chromosome aberrations in spermatocytes of mice was observed after treatment with FSLAE at doses up to 10.00 g/kg body weight[13][14].

## Experimental Protocols

A single high dose of the test substance is administered orally to a group of rodents. The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days[4][5]. At the end of the observation period, a gross necropsy is performed.

The test substance is administered orally on a daily basis to groups of rodents at three or more dose levels for a period of 90 days. A control group receives the vehicle only. During the study, observations are made on clinical signs, body weight, and food consumption. At termination, hematological and clinical biochemistry parameters are analyzed, and a full necropsy with organ weight measurements and histopathological examination is performed[4].

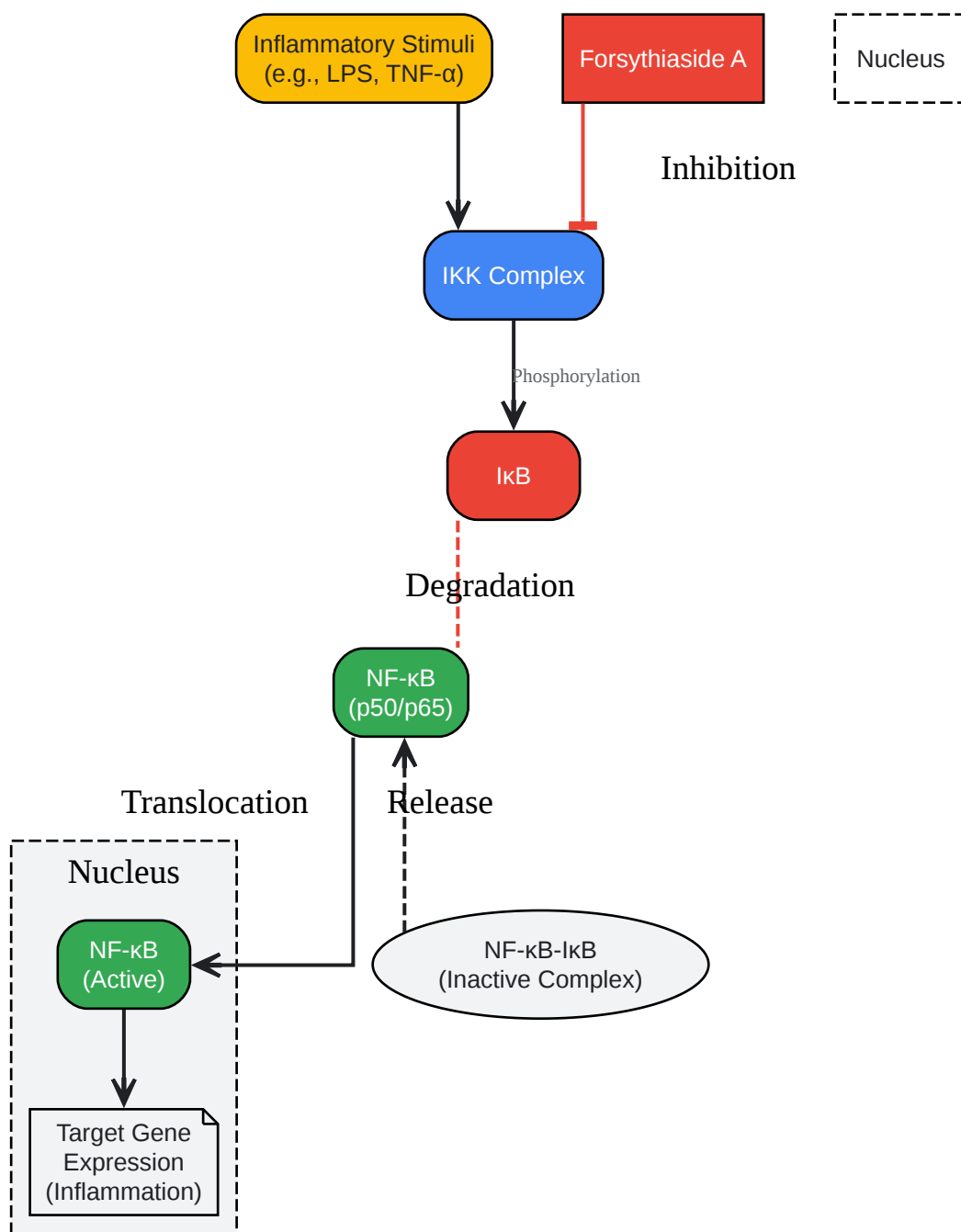
- Seed cells in a 96-well plate and incubate to allow for cell attachment.
- Treat the cells with various concentrations of the test substance and incubate for a specified period (e.g., 24, 48, 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
- Several strains of *Salmonella typhimurium* histidine auxotrophs are used.
- The bacterial strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix).
- The mixture is plated on a minimal glucose agar medium lacking histidine.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[13][14].
- Groups of mice are treated with the test substance, typically via oral gavage, at three dose levels. A positive and a negative control group are also included.
- Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

- Bone marrow smears are prepared on microscope slides.
- The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
- The frequency of micronucleated PCEs is determined by scoring a sufficient number of PCEs per animal. A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates clastogenic or aneugenic activity[13][14].
- Cultured mammalian cells (e.g., Chinese hamster lung cells) are exposed to the test substance at several concentrations, with and without metabolic activation.
- A positive and a negative control are included.
- After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
- The cells are harvested, treated with a hypotonic solution, and fixed.
- Metaphase spreads are prepared on microscope slides and stained.
- The slides are analyzed microscopically for structural chromosome aberrations[5].

## Potential Signaling Pathway Modulation

Forsythiaside A, a major constituent of *Forsythia suspensa*, has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Given the structural similarities between phenylethanoid glycosides, it is plausible that **Rengynic acid** may interact with similar pathways.

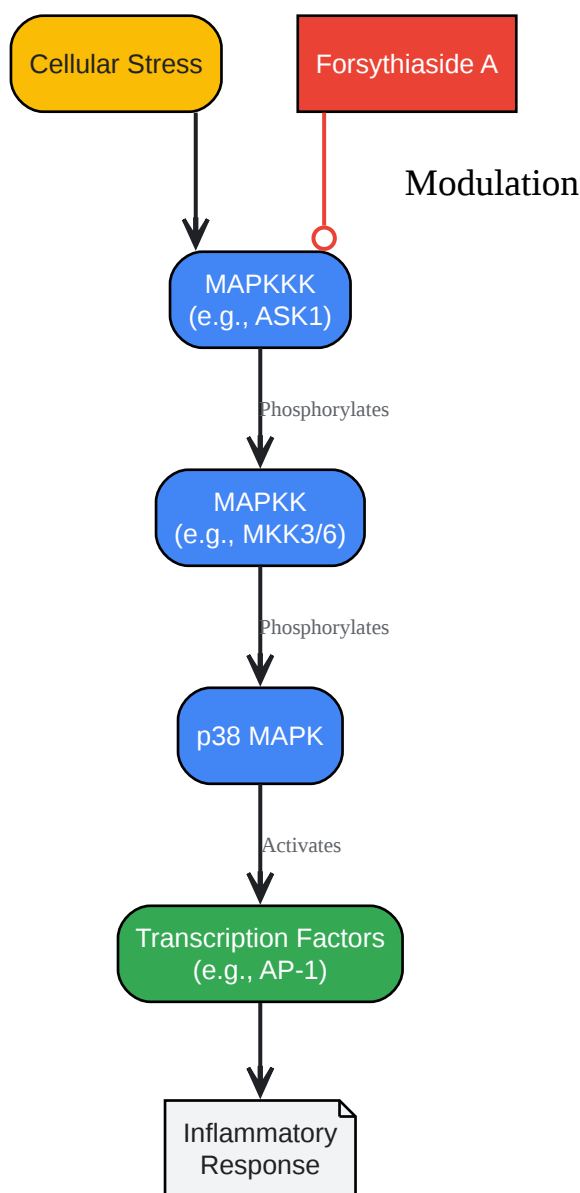
Forsythiaside A has been reported to inhibit the activation of the NF- $\kappa$ B signaling pathway, which plays a crucial role in the inflammatory response[15]. By inhibiting NF- $\kappa$ B, forsythiaside A can reduce the production of pro-inflammatory cytokines.



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### NF-κB Signaling Pathway Inhibition

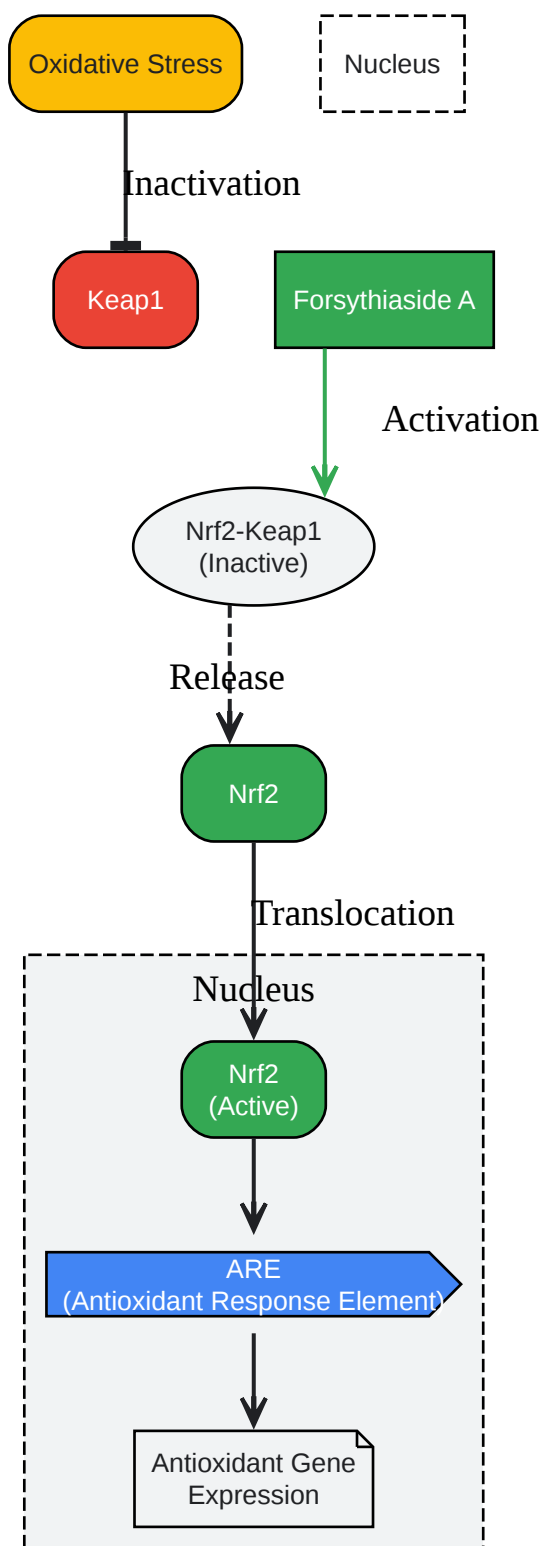
The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cellular responses to stress, including inflammation. Forsythiaside A has been shown to influence MAPK signaling, contributing to its anti-inflammatory effects.



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### MAPK Signaling Pathway Modulation

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Forsythiaside A has been found to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress[15].



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### Nrf2 Signaling Pathway Activation

## Conclusion

Based on the available data for Forsythia suspensa extracts and its major constituents, forsythiaside A and phillyrin, **Rengynic acid** is preliminarily assessed to have a low order of acute and sub-chronic toxicity. The lack of genotoxicity in comprehensive in vitro and in vivo assays for the plant extract suggests that **Rengynic acid** is unlikely to be a mutagenic or clastogenic agent. In vitro studies indicate that extracts of Forsythia suspensa can exert cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in oncology. The modulation of key signaling pathways such as NF- $\kappa$ B, MAPK, and Nrf2 by forsythiaside A suggests that **Rengynic acid** may also possess anti-inflammatory and antioxidant properties.

However, it is crucial to reiterate that this is a preliminary assessment based on surrogate data. Direct and comprehensive toxicological evaluation of isolated **Rengynic acid** is essential to establish a definitive safety profile for its potential development as a therapeutic agent. Future studies should include acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity tests on the purified compound.

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